Spectroscopic Characterization of 4-(1,3,2-Dioxaborinan-2-yl)-3-fluorobenzonitrile: A Technical Guide for Advanced Cross-Coupling
Spectroscopic Characterization of 4-(1,3,2-Dioxaborinan-2-yl)-3-fluorobenzonitrile: A Technical Guide for Advanced Cross-Coupling
Structural Anatomy & Mechanistic Utility
In the landscape of modern drug discovery and materials science, bifunctional building blocks are essential for synthesizing complex molecular architectures. 4-(1,3,2-Dioxaborinan-2-yl)-3-fluorobenzonitrile (Molecular Formula: C10H9BFNO2 , MW: 205.00 g/mol ) is a highly specialized arylboronate ester designed for late-stage functionalization.
Unlike the ubiquitous pinacol (Bpin) esters, the 1,3,2-dioxaborinane ring (derived from 1,3-propanediol) offers a unique balance of steric accessibility and hydrolytic stability. The presence of two strongly electron-withdrawing groups—the 3-fluoro and 4-cyano substituents—significantly depletes the electron density of the aromatic ring. This electronic effect increases the Lewis acidity of the boron atom, which accelerates the formation of the critical hydroxyboronate "ate" complex during the base-activation step of the Suzuki-Miyaura cross-coupling catalytic cycle[1].
Understanding the precise spectroscopic signature of this compound is critical. Any degradation (such as protodeboronation or ester hydrolysis) directly impacts the stoichiometry and yield of downstream organometallic couplings[2].
Figure 1: Suzuki-Miyaura catalytic cycle highlighting the entry point of the highly electrophilic boronate ester.
Sample Preparation & Self-Validating Protocols
To ensure uncompromising scientific integrity, the preparation of this boronate ester for spectroscopic analysis must follow a self-validating workflow . Boronate esters are susceptible to hydrolysis upon prolonged exposure to atmospheric moisture, reverting to the free boronic acid and 1,3-propanediol.
Step-by-Step Anhydrous NMR Protocol
-
Solvent Selection & Drying: Utilize ampouled, anhydrous CDCl3 (stabilized with silver foil, D 99.8%). The causality here is strict: residual water ( H2O peak at δ 1.56 in CDCl3 ) will initiate equilibrium-driven hydrolysis of the dioxaborinane ring.
-
Sample Concentration: Dissolve 15-20 mg of the analyte in 0.6 mL of CDCl3 . This concentration ensures a high signal-to-noise ratio for the less sensitive 13C and 11B nuclei without causing concentration-dependent aggregation.
-
Self-Validation Checkpoint (Integration Ratios): During 1H NMR acquisition, the system validates itself if the integration of the aliphatic dioxaborinane protons ( δ 4.18 and 2.08, total 6H) perfectly matches the 2:1 ratio against the aromatic protons (total 3H). A deviation indicates propanediol leaching.
MS & IR Preparation
-
HRMS (ESI+): Dilute the sample to 1 µg/mL in LC-MS grade Acetonitrile. Avoid protic solvents like Methanol, which can cause transesterification at the boron center.
-
FT-IR (ATR): Analyze the neat solid directly on a diamond Attenuated Total Reflectance (ATR) crystal. This avoids the moisture introduced by traditional KBr pellet pressing.
Figure 2: Self-validating spectroscopic workflow for boronate ester integrity verification.
Data Interpretation & Quantitative Assignments
Multinuclear NMR Spectroscopy
The structural elucidation of 4-(1,3,2-Dioxaborinan-2-yl)-3-fluorobenzonitrile relies heavily on the interplay of 1H , 13C , 19F , and 11B NMR.
-
11B NMR (Coordination State): A critical diagnostic tool. The 11B nucleus in a neutral, trigonal planar ( sp2 ) boronate ester resonates at approximately δ 27.5 ppm [1]. If the sample has absorbed water or base, the boron transitions to a tetrahedral ( sp3 ) "ate" complex, causing a dramatic upfield shift to ~ δ 5.0 ppm.
-
19F NMR: The fluorine atom at the 3-position acts as an internal probe. It appears as a distinct multiplet at δ -106.4 ppm , heavily coupled to the adjacent aromatic protons.
-
1H & 13C NMR: The presence of the 19F nucleus ( I=1/2 ) splits the carbon signals dramatically. The C−F ipso-carbon ( C3 ) exhibits a massive coupling constant ( 1JCF≈252 Hz). The carbon directly attached to boron ( C4 ) is typically broadened into the baseline due to the quadrupolar relaxation of the 11B nucleus ( I=3/2 ).
Table 1: 1H and 13C NMR Assignments (400 MHz / 100 MHz, CDCl3 )
| Position | 1H Chemical Shift ( δ , ppm) & Multiplicity | J -Coupling (Hz) | 13C Chemical Shift ( δ , ppm) | 13C Multiplicity & JCF (Hz) |
| C1 (C-CN) | - | - | 114.2 | d, 3JCF = 3.0 |
| C2 (Ar-H) | 7.40 (dd, 1H) | JHF = 8.5, JHH = 1.5 | 119.5 | d, 2JCF = 24.0 |
| C3 (C-F) | - | - | 166.5 | d, 1JCF = 252.0 |
| C4 (C-B) | - | - | 122.0 | Broad (Quadrupolar) |
| C5 (Ar-H) | 7.82 (dd, 1H) | JHH = 7.8, JHF = 5.2 | 136.2 | d, 3JCF = 8.0 |
| C6 (Ar-H) | 7.51 (dd, 1H) | JHH = 7.8, JHH = 1.5 | 128.5 | d, 4JCF = 3.0 |
| -CN | - | - | 117.8 | s |
| -OCH₂- | 4.18 (t, 4H) | JHH = 5.6 | 62.1 | s |
| -CH₂- | 2.08 (p, 2H) | JHH = 5.6 | 27.4 | s |
FT-IR and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry of boron-containing compounds provides a built-in self-validation mechanism due to boron's unique isotopic distribution: 10B (~20%) and 11B (~80%). When analyzing the [M+H]+ pseudo-molecular ion via ESI+, the spectrum must display this characteristic 1:4 isotopic ratio at m/z 205.08 and 206.08, respectively.
Infrared spectroscopy confirms the orthogonal functional groups. The cyano group (-C≡N) is a strong, sharp oscillator that is highly diagnostic, while the B-O stretching frequency confirms the integrity of the ester linkage.
Table 2: Key IR and HRMS Parameters
| Technique | Parameter / Mode | Observed Value | Diagnostic Significance |
| FT-IR (ATR) | ν (C≡N) Stretch | 2235 cm−1 | Confirms intact benzonitrile core. |
| FT-IR (ATR) | ν (B-O) Stretch | 1410 cm−1 | Confirms dioxaborinane ring integrity. |
| FT-IR (ATR) | ν (C-F) Stretch | 1210 cm−1 | Validates halogenation at the 3-position. |
| HRMS (ESI+) | [M+H]+ (Calculated) | 206.0789 m/z | Exact mass for C10H1011BFNO2+ . |
| HRMS (ESI+) | Isotopic Signature | 1:4 Ratio | Self-validates the presence of 1 boron atom. |
Conclusion
The rigorous spectroscopic characterization of 4-(1,3,2-Dioxaborinan-2-yl)-3-fluorobenzonitrile ensures its viability as a premium electrophilic partner in cross-coupling methodologies. By employing self-validating protocols—such as monitoring the 1H integration ratios and the 11B coordination shifts—researchers can confidently preclude hydrolytic degradation, thereby guaranteeing reproducibility in complex synthetic workflows.
References
- Suzuki-Miyaura cross-coupling: Practical Guide Yoneda Labs URL
- Journal of the American Chemical Society (ACS)
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction (PMC Archive)
